
N-(4-chlorophenyl)-1,3-benzothiazole-2-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-1,3-benzothiazole-2-carbothioamide, also known as CBZ, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CBZ belongs to the class of benzothiazole derivatives, which have shown promising results in the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Wirkmechanismus
The exact mechanism of action of N-(4-chlorophenyl)-1,3-benzothiazole-2-carbothioamide is not fully understood. However, studies have shown that this compound inhibits the activity of various enzymes and proteins involved in cell proliferation, apoptosis, and inflammation. This compound has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. This compound has also been found to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. This compound has also been found to inhibit the production of inflammatory cytokines and chemokines by inhibiting the activity of the transcription factor NF-κB.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been found to inhibit the production of reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). This compound has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chlorophenyl)-1,3-benzothiazole-2-carbothioamide has several advantages for lab experiments. It is relatively easy to synthesize and has moderate to good yields. This compound is also stable under normal laboratory conditions and can be stored for long periods. This compound has also been found to have low toxicity, making it safe for use in lab experiments. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. This compound also has limited bioavailability, which can affect its effectiveness in vivo.
Zukünftige Richtungen
N-(4-chlorophenyl)-1,3-benzothiazole-2-carbothioamide has shown promising results in the treatment of various diseases, and future research should focus on its potential therapeutic applications. Some possible future directions include:
1. Developing more efficient synthesis methods for this compound to increase yields and reduce costs.
2. Studying the pharmacokinetics and pharmacodynamics of this compound to better understand its effectiveness in vivo.
3. Investigating the potential of this compound as a combination therapy with other drugs for the treatment of cancer, inflammation, and infectious diseases.
4. Studying the potential of this compound as a drug delivery system for targeted drug delivery.
5. Investigating the potential of this compound as a diagnostic tool for cancer and other diseases.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in the treatment of cancer, inflammation, and infectious diseases. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Synthesemethoden
N-(4-chlorophenyl)-1,3-benzothiazole-2-carbothioamide can be synthesized by the reaction of 4-chloroaniline with 2-aminothiophenol in the presence of carbon disulfide and potassium hydroxide. The reaction yields this compound in moderate to good yields. Other methods of synthesis include the reaction of 4-chloroaniline with 2-mercaptobenzothiazole in the presence of a catalyst and the reaction of 4-chloroaniline with 2-aminothiophenol in the presence of a copper catalyst.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-1,3-benzothiazole-2-carbothioamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of cancer, inflammation, and infectious diseases. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and chemokines. This compound has also been found to have antimicrobial activity against various pathogens, including bacteria and fungi.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-1,3-benzothiazole-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2S2/c15-9-5-7-10(8-6-9)16-13(18)14-17-11-3-1-2-4-12(11)19-14/h1-8H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGAARZXLQBGOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=S)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-({[5-(2-furyl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5737167.png)

![N-(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5737174.png)
![4-methyl-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5737175.png)

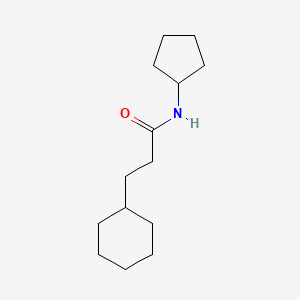
![2-(2-thienyl)-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B5737192.png)
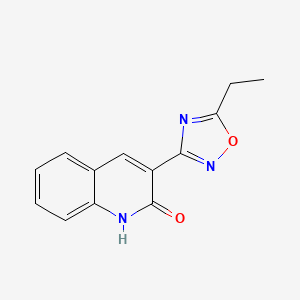
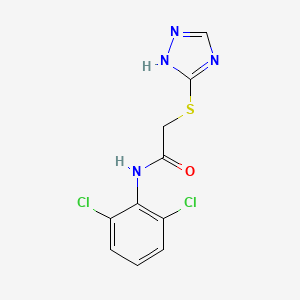
![N-(2-isopropylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5737228.png)
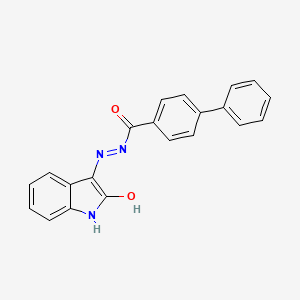
![methyl 2-({[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5737235.png)
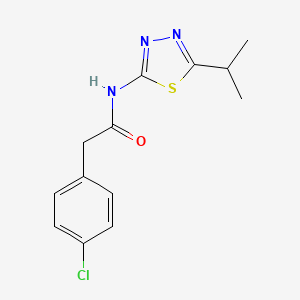
![methyl {2-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}acetate](/img/structure/B5737251.png)
